
N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide, also known as BCS, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BCS is a sulfonamide derivative that has been synthesized using a variety of methods.
Wirkmechanismus
The mechanism of action of N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide is not well understood. However, it has been suggested that N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide may exert its biological effects by inhibiting the activity of certain enzymes or by interacting with specific proteins.
Biochemical and Physiological Effects:
N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide can induce apoptosis, inhibit cell proliferation, and inhibit the activity of certain enzymes. In vivo studies have shown that N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide can reduce tumor growth and improve the survival of animals with cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide is its versatility. N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide can be easily synthesized using a variety of methods and can be used as a building block for the synthesis of various metal complexes and supramolecular structures. However, one of the limitations of N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide. One direction is to further investigate the mechanism of action of N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide and to identify specific targets for its biological activity. Another direction is to explore the potential applications of N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide in other fields, such as materials science and agriculture. Additionally, further studies are needed to determine the optimal conditions for the synthesis of N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide and to improve its solubility in water.
Conclusion:
In conclusion, N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide is a versatile sulfonamide derivative that has potential applications in various fields. Its synthesis method is well established, and it has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide and to explore its applications in different fields.
Synthesemethoden
Several methods have been reported for the synthesis of N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide. One of the most commonly used methods involves the reaction of 3-bromo-2,5-dimethyl-4-hydroxybenzenesulfonamide with a strong base such as sodium hydride, followed by the addition of 1,3-cyclohexanedione. The resulting product is then treated with a weak acid to obtain N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide. Other methods include the reaction of 3-bromo-2,5-dimethyl-4-hydroxybenzenesulfonamide with a variety of aldehydes or ketones, followed by the addition of a base.
Wissenschaftliche Forschungsanwendungen
N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has been shown to have anticancer, antiviral, and antibacterial properties. In agriculture, N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has been used as a plant growth regulator and as a fungicide. In materials science, N-(3-bromo-2,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has been used as a precursor for the synthesis of various metal complexes and as a building block for the construction of supramolecular structures.
Eigenschaften
IUPAC Name |
(NE)-N-(3-bromo-2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3S/c1-9-8-12(10(2)13(15)14(9)17)16-20(18,19)11-6-4-3-5-7-11/h3-8H,1-2H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNHFQSJGRJCHL-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS(=O)(=O)C2=CC=CC=C2)C(=C(C1=O)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\S(=O)(=O)C2=CC=CC=C2)/C(=C(C1=O)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-(3-bromo-2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


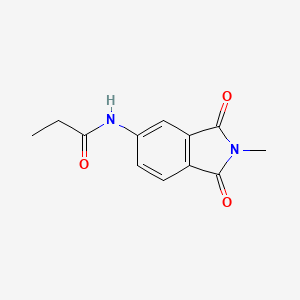
![methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate](/img/structure/B5716287.png)
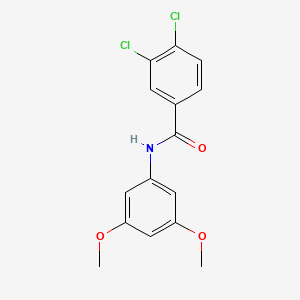
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5716307.png)
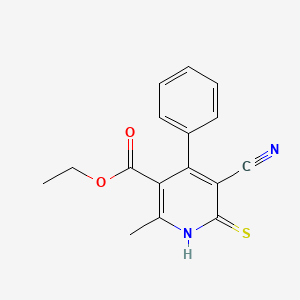
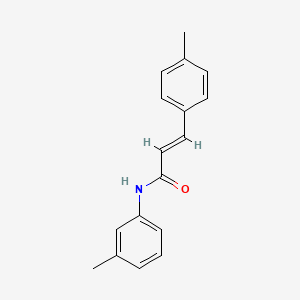
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5716328.png)
![2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B5716334.png)

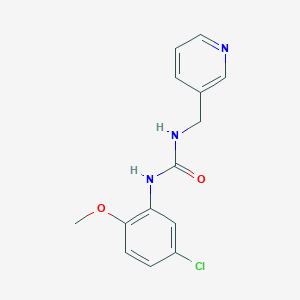
![7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5716358.png)
![4-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5716369.png)
![N-(4-methoxyphenyl)-N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B5716375.png)